molecular formula C8H18BrN B190822 Coniine hydrobromide CAS No. 637-49-0

Coniine hydrobromide

Cat. No. B190822
CAS RN: 637-49-0
M. Wt: 208.14 g/mol
InChI Key: BWMPAYPMHXMUAF-QRPNPIFTSA-N
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Description

Coniine hydrobromide is a neurotoxic piperidine alkaloid found in poison hemlock (Conium maculatum L.) . It is considered to be a racemic mixture first described by Gieseke in 1827; von Hoffman confirmed the structure in 1881; Ladenburg performed synthesis in 1886 . It is the most important alkaloid of the hemlock plants .


Synthesis Analysis

Coniine enjoys the unique distinction of being the first alkaloid produced synthetically . The original synthesis of Coniine was performed by Ladenburg in 1886 . Ladenburg heated N-methylpyridine iodide to 250 °C, to obtain 2-methylpyridine. He then performed a Knoevenagel condensation with acetaldehyde in anhydrous zinc chloride to yield 2-propenylpyridine .


Molecular Structure Analysis

The molecular formula of Coniine hydrobromide is C8H18BrN . The average mass is 208.139 Da and the monoisotopic mass is 207.062256 Da .


Physical And Chemical Properties Analysis

Coniine hydrobromide is a colorless alkaline liquid . The molecular formula is C8H18BrN, with an average mass of 208.139 Da and a monoisotopic mass of 207.062256 Da .

Scientific Research Applications

1. Historical and Ecological Significance

Coniine, a polyketide-derived alkaloid known for its toxicity, has a historical significance as it was the poison that led to Socrates' death. Its role in ecology, especially in carnivorous plants, remains unclear despite its presence in several plant species like poison hemlock (Conium maculatum L.) and some Sarracenia and Aloe species. Its biosynthesis involves a polyketide synthase pathway, initiating from butyryl-CoA and malonyl-CoA building blocks (Hotti & Rischer, 2017).

2. Antinociceptive Properties

Research has explored coniine's potential for pain relief. Studies indicate its significant antinociceptive effects, as demonstrated in mice models using thermal and chemical pain models. These effects suggest the potential medical use of coniine for pain management without the addictive side effects often seen with other analgesics (Arıhan et al., 2009).

3. Interactions with Nicotinic Receptors

Coniine's mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs). Studies comparing its effects in rats and chicks have shown species-specific variations in coniine-induced teratogenesis and receptor binding affinity. These findings contribute to understanding the toxicological and pharmacological profile of coniine across different species (Forsyth et al., 1996).

4. Teratogenic Effects and Molecular Mechanisms

Coniine's teratogenicity, particularly its ability to cause birth defects like arthrogryposis, is attributed to its action on fetal muscle-type nAChRs. Research indicates stereoselectivity in its interaction with these receptors, offering insight into its molecular mechanism of teratogenesis (Green et al., 2013).

5. Enantiomer Potency and Toxicity

The potency and toxicity of coniine enantiomers have been studied, showing a stereoselective difference in their biological activity. This research is crucial in understanding the differential toxic effects of coniine's optical isomers (Lee et al., 2008).

6. Neuropharmacological Effects

Coniine has been examined for its influence on synaptic transmission, revealing its capability to block transmission through the superior cervical ganglion and the neuromuscular junction. These studies contribute to a better understanding of its neuropharmacological profile (Sampson et al., 1966).

Safety And Hazards

Coniine hydrobromide is poisonous to humans and animals . It is a nicotinic acetylcholine receptor antagonist, which leads to inhibition of the nervous system, eventually causing death by suffocation in mammals .

properties

IUPAC Name

(2S)-2-propylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPAYPMHXMUAF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CCCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coniine hydrobromide

CAS RN

637-49-0
Record name Piperidine, 2-propyl-, hydrobromide (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coniine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637490
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Record name Coniine hydrobromide
Source European Chemicals Agency (ECHA)
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Record name CONIINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AA Agaricinicum - jamanetwork.com
… Coniine hydrobromide should burn when ignited, leaving no … Coniine hydrobromide paralyzes the peripheral endings of the motor … Coniine hydrobromide may be used for the same …
Number of citations: 3 jamanetwork.com
AW Johnson - The Journal of Organic Chemistry, 1960 - ACS Publications
Loffler, et al. reported the facilecyclization of 2-(2-bromoethyl) pyridine (la) to the pyridonium compound (Ha) 2a and of the propyl analog (lb) to IIb. 2b Price3 and others have effected …
Number of citations: 4 pubs.acs.org
SM McElvain - Journal of the American Chemical Society, 1927 - ACS Publications
The numerous investigations of the amino-alkyl benzoate type of local anesthetics have produced a few compounds in which the piperidine nucleus comprises the amino group. …
Number of citations: 24 pubs.acs.org
L Marion - Alkaloids, Chem. Physiol, 1965 - books.google.com
Two facts concerning tobacco are significant. Although the grow-ing of tobacco was restricted in Europe and Asia by the need for food crops, the world production for the season 1945–…
Number of citations: 41 books.google.com
MD D'Arcy Power, R Bine, AJ Lartigau… - California State Journal … - ncbi.nlm.nih.gov
THE DEL MONTE MEETING. The Annual Meeting of the State Society, held at Del Monte on thei6th, 17th and i8th of last month, was in every way a distinct success. There was such a …
Number of citations: 5 www.ncbi.nlm.nih.gov
LE Warren - Journal of the American Chemical Society, 1915 - ACS Publications
In a study of the purity of commercial specimens of several of the opium alkaloids or their salts, a color reaction for papaverine ferricyanide was observed which, it is believed, has not …
Number of citations: 2 pubs.acs.org
J Scarborough - Journal of the History of Biology, 1978 - JSTOR
… Two modern derivatives are part of the pharmacopeia: coniine hydrobromide and coniine hydrochloride. Both are occasionally employed as antispasmodics, and both derivatives are …
Number of citations: 120 www.jstor.org
RW KONDRAT - 1978 - search.proquest.com
University Microfilm s International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 4 search.proquest.com
PBJ Woodson, WT Schlapfer, JP Tremblay… - Brain Research, 1975 - Elsevier
A unitary, monosynaptic and presumably cholinergic EPSP recorded in cell R15 of the abdominal ganglion of Aplysia californica undergoes depression followed by facilitation when the …
Number of citations: 22 www.sciencedirect.com
BW Kennedy - 1980 - University of California, Davis
Number of citations: 2

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